2-(Thiophen-3-yl)butanoic acid
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Overview
Description
2-(Thiophen-3-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored due to its mild reaction conditions and high functional group tolerance .
Another method involves the condensation reaction of thiophene derivatives with butanoic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives, nitrothiophene derivatives, sulfonated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-3-yl)butanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, further modulating protein activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.
Thiophene-3-acetic acid: Similar to 2-(Thiophen-3-yl)butanoic acid but with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the butanoic acid moiety enhances its solubility and interaction with biological targets compared to other thiophene derivatives .
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-2-7(8(9)10)6-3-4-11-5-6/h3-5,7H,2H2,1H3,(H,9,10) |
InChI Key |
BGQDNXUHMMJDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1)C(=O)O |
Origin of Product |
United States |
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